N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide
Description
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-3-4-14(21)20(2)16-19-18-15(22-16)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-13H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMFIWUQQJZSBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the adamantyl group: The adamantyl group can be introduced through a nucleophilic substitution reaction using an adamantyl halide.
Formation of the final compound: The final step involves the reaction of the intermediate with N-methylbutanamide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The adamantyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in the treatment of various diseases due to its unique structural properties.
Industry: The compound can be used in the development of new materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the lipophilicity of the molecule, allowing it to easily penetrate cell membranes. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]acetamide
- 5-(1-adamantyl)-1,3,4-thiadiazole derivatives
Uniqueness
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide is unique due to the presence of both the adamantyl group and the 1,3,4-thiadiazole ring. This combination imparts enhanced stability, lipophilicity, and a broad spectrum of biological activities, making it a valuable compound for various scientific and industrial applications .
Biological Activity
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide is a synthetic compound characterized by the presence of an adamantyl moiety and a 1,3,4-thiadiazole ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. The structural features of this compound contribute to its lipophilicity and stability, enhancing its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans.
Table 1: Antimicrobial Efficacy
| Compound | Microorganism Tested | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus | High |
| This compound | Escherichia coli | Moderate |
| This compound | Candida albicans | Weak |
The compound's antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. In vivo studies using the carrageenan-induced paw edema model in rats demonstrated that the compound can significantly reduce inflammation.
Case Study: Anti-inflammatory Effects
In a study published in 2010, various derivatives of 5-(1-adamantyl)-1,3,4-thiadiazole were synthesized and evaluated for their anti-inflammatory activity. Among these derivatives, this compound showed notable dose-dependent anti-inflammatory effects. The results indicated that this compound could be a potential candidate for developing anti-inflammatory drugs.
The mechanism through which this compound exerts its biological effects involves several pathways:
- Cell Membrane Interaction : The lipophilic nature of the adamantyl group facilitates the penetration of cell membranes.
- Enzyme Modulation : The thiadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity and leading to desired biological outcomes.
This dual action enhances the compound's efficacy against microbial pathogens while also mitigating inflammatory responses.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound within its class, it is beneficial to compare it with other thiadiazole derivatives.
Table 2: Comparison of Thiadiazole Derivatives
| Compound Name | Structure Type | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide | Thiadiazole derivative | Moderate | Low |
| This compound | Thiadiazole derivative | High | High |
From this comparison, it is evident that this compound stands out due to its superior antimicrobial and anti-inflammatory activities compared to other derivatives.
Q & A
Q. What are the established synthetic routes for N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide, and how are intermediates characterized?
The compound can be synthesized via dehydrative cyclization of 1-(1-adamantylcarbonyl)-4-methylthiosemicarbazide using concentrated sulfuric acid at room temperature for 24 hours . Key intermediates (e.g., thiosemicarbazide derivatives) are characterized using melting point analysis, TLC (Rf values), and spectroscopic techniques (FTIR, H/C NMR). Single crystals for X-ray diffraction are obtained via slow evaporation from CHCl:EtOH solutions, enabling structural validation .
Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its lattice?
X-ray crystallography reveals a planar thiadiazole ring (r.m.s. deviation = 0.009 Å) with coplanar methylamine substituents. The crystal packing is stabilized by N–H⋯N hydrogen bonds, forming supramolecular chains along the [1 0 1] direction. Hydrophobic adamantyl groups and hydrophilic thiadiazole regions create alternating layers .
Q. What spectroscopic techniques are critical for confirming the compound’s purity and structural integrity?
Essential methods include:
- FTIR : Validates functional groups (e.g., N–H stretches at ~3300 cm, C=S vibrations at ~680 cm).
- NMR : H NMR identifies adamantyl protons as singlet peaks (δ 1.6–2.1 ppm) and methyl groups (δ 2.5–3.0 ppm). C NMR confirms thiadiazole carbons at ~160–170 ppm .
- LCMS : Determines molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar thiadiazole derivatives?
Discrepancies in bioactivity (e.g., anticancer vs. antimicrobial effects) may arise from substituent positioning or adamantyl group orientation. To address this:
- Perform comparative molecular docking to assess binding affinities to target proteins (e.g., carbonic anhydrase IX for anticancer activity ).
- Use structure-activity relationship (SAR) studies by systematically modifying the adamantyl or methylbutanamide groups and evaluating changes in potency .
- Validate findings with in vitro assays (e.g., MTT for cytotoxicity, MIC tests for antimicrobial activity) .
Q. What strategies optimize the compound’s pharmacokinetic properties while retaining bioactivity?
- Lipophilicity adjustment : Replace the adamantyl group with smaller bicyclic systems to enhance solubility while maintaining rigidity .
- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl or PEG-linked groups) to improve bioavailability .
- Metabolic stability : Use microsomal assays (e.g., liver microsomes) to identify vulnerable sites (e.g., methylbutanamide hydrolysis) and introduce steric hindrance .
Q. How do computational methods aid in predicting the compound’s interaction with biological targets?
- Molecular Dynamics (MD) Simulations : Model adamantyl-thiadiazole flexibility in aqueous environments to predict binding modes .
- DFT Calculations : Analyze electron distribution (e.g., Mulliken charges) to identify nucleophilic/electrophilic regions critical for enzyme inhibition .
- Pharmacophore Mapping : Align with known inhibitors (e.g., acetazolamide derivatives) to prioritize modifications for enhanced target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
